molecular formula C23H21NO2 B5520502 (2E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide

(2E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide

Cat. No.: B5520502
M. Wt: 343.4 g/mol
InChI Key: HEAIGHMEFCUECQ-OQKWZONESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxyacetophenone and benzaldehyde derivatives under basic conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Claisen-Schmidt condensation is a scalable reaction that can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of (2E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its biological activities and chemical reactivity. The compound’s unique structure allows it to interact with different molecular targets and exhibit distinct biological properties compared to other chalcone derivatives .

Properties

IUPAC Name

(E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-2-26-21-15-13-20(14-16-21)24-23(25)22(19-11-7-4-8-12-19)17-18-9-5-3-6-10-18/h3-17H,2H2,1H3,(H,24,25)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAIGHMEFCUECQ-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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